(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Catalog No.
S734815
CAS No.
359586-69-9
M.F
C21H21NO4
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)ami...

CAS Number

359586-69-9

Product Name

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

IUPAC Name

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19-/m1/s1

InChI Key

KTLDVIJVCPIJCM-IEBWSBKVSA-N

SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

C1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Chiral Synthesis

One key application of (1R,2R)-Fmoc-D-cyclopentane-1,2-dicarboxylic acid is its role as a chiral building block in the synthesis of complex molecules. Its well-defined stereochemistry, indicated by the (1R,2R) designation, allows researchers to control the chirality of the final product during the synthesis process. This control is crucial in developing drugs and other molecules where specific spatial arrangements of atoms are essential for function [].

Here are some examples of its use in chiral synthesis:

  • Peptide synthesis: (1R,2R)-Fmoc-D-cyclopentane-1,2-dicarboxylic acid can be incorporated into peptide sequences to introduce specific functionalities and control the overall conformation of the peptide [].
  • Natural product synthesis: This building block can be used to synthesize complex natural products with defined chirality, which is essential for their biological activity [].

Solid-Phase Peptide Synthesis (SPPS)

(1R,2R)-Fmoc-D-cyclopentane-1,2-dicarboxylic acid is particularly valuable in solid-phase peptide synthesis (SPPS), a technique for efficiently constructing peptides. The Fmoc (Fluorenylmethoxycarbonyl) protecting group attached to the molecule allows for the controlled addition and removal of the building block during the synthesis cycle, facilitating the stepwise construction of the peptide chain on a solid support [].

Medicinal Chemistry

The ability to control chirality and the presence of functional groups make (1R,2R)-Fmoc-D-cyclopentane-1,2-dicarboxylic acid a valuable tool in medicinal chemistry. It can be used to:

  • Develop new drug candidates: By incorporating this building block into potential drug molecules, researchers can explore the structure-activity relationship and identify compounds with desired therapeutic properties [].
  • Study biological processes: The molecule can be used as a probe to investigate the interactions between small molecules and biological targets, providing insights into disease mechanisms and drug development strategies [].

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a chiral compound characterized by its unique cyclopentane structure, which is substituted with a fluorenylmethoxycarbonyl (Fmoc) group and an amino group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. The presence of the Fmoc protecting group is significant as it allows for selective reactions during peptide synthesis, enhancing the compound's utility in organic chemistry.

Typical of amino acids and their derivatives:

  • Peptide Bond Formation: The amino group of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid can react with carboxylic acids to form peptide bonds, crucial for synthesizing peptides and proteins.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under mild basic conditions, allowing for the generation of free amino acids or peptides.
  • Coupling Reactions: This compound can be used as a building block in solid-phase peptide synthesis (SPPS), where it can be coupled with other amino acids to form longer peptide chains.

The synthesis of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid typically involves several steps:

  • Cyclopentanecarboxylic Acid Preparation: The starting material can be synthesized from cyclopentene through oxidation and subsequent carboxylation.
  • Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base to yield the Fmoc derivative.
  • Purification: The product is purified using techniques such as chromatography to isolate the desired compound from side products.

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid has several applications:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of bioactive peptides.
  • Drug Development: Its unique structure may contribute to the design of novel therapeutics targeting specific biological pathways.
  • Research Tool: It can be used in studies investigating enzyme activity and protein interactions due to its structural properties.

Interaction studies involving (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid could focus on:

  • Binding Affinity Assessments: Evaluating how well this compound binds to target proteins or enzymes.
  • Biological Assays: Conducting assays to determine its effect on cellular processes or microbial growth.

Such studies are essential for understanding the compound's potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid. Here are some examples:

Compound NameStructureUnique Features
L-ValineAmino AcidEssential amino acid involved in protein synthesis.
L-LeucineAmino AcidPlays a role in muscle metabolism and energy production.
Fmoc-LysineAmino Acid DerivativeContains an Fmoc protecting group; used in peptide synthesis.
Fmoc-GlycineAmino Acid DerivativeSimplest amino acid; often used as a building block in peptides.

Uniqueness

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid stands out due to its cyclopentane ring structure combined with the fluorenylmethoxycarbonyl group, which provides distinct reactivity patterns compared to linear amino acids and other derivatives. This unique architecture may enhance its utility in specific biochemical applications and research contexts.

XLogP3

4.1

Wikipedia

(1R,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid

Dates

Last modified: 08-15-2023

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